Fenclofenac
Overview
Description
Fenclofenac is a nonsteroidal anti-inflammatory drug (NSAID) that was previously used in rheumatism . It has mild immunosuppressive effects and may displace thyroid hormone from its binding protein .
Synthesis Analysis
Fenclofenac can be synthesized using a convenient approach that reduces the reaction time from 5 days to 1.5 hours, improving the total yield from 31% to 52% .Molecular Structure Analysis
The molecular formula of Fenclofenac is C14H10Cl2O3 . It has a molecular weight of 297.1 g/mol . The IUPAC name is 2-[2-(2,4-dichlorophenoxy)phenyl]acetic acid .Chemical Reactions Analysis
Fenclofenac, like other NSAIDs, inhibits the synthesis of prostaglandins by inhibiting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) with relative equipotency .Physical And Chemical Properties Analysis
Fenclofenac has a density of 1.4±0.1 g/cm3, a boiling point of 406.9±45.0 °C at 760 mmHg, and a flash point of 199.9±28.7 °C . It has a molar refractivity of 73.6±0.3 cm3, and a molar volume of 211.4±3.0 cm3 .Scientific Research Applications
Antirheumatic Activity
Fenclofenac has been demonstrated to have significant antirheumatic effects. In a study by Berry et al. (1980), it was shown that Fenclofenac improved clinical parameters such as the articular index, morning stiffness, ring sizes, and grip strength over a 6-month period in patients with rheumatic conditions. It also positively influenced laboratory measurements like C-reactive protein, IgG, and rheumatoid factor levels (Berry et al., 1980).
Methodology of Clinical Research
A comprehensive clinical research program initiated in 1974 by Tudor et al. (1977) developed along classical lines, involving initial open pilot studies and subsequent double-blind studies. This program aimed to define the therapeutic dose range of Fenclofenac, particularly in chronic rheumatological conditions (Tudor et al., 1977).
Pharmacology and Toxicology
The pharmacology and toxicology of Fenclofenac, including its anti-inflammatory properties combined with low gastrointestinal toxicity, were reviewed by Atkinson et al. (1977). These properties indicated potential clinical utility (Atkinson et al., 1977).
Effect on Thyroid Function
Studies have also explored the effect of Fenclofenac on thyroid function. Ratcliffe et al. (1980) found that clinically euthyroid patients on Fenclofenac showed abnormal patterns of serum thyroid function tests, indicating the drug's influence on thyroid hormone binding to carrier proteins (Ratcliffe et al., 1980).
Immunological Effects
Spiers et al. (1988) investigated the effect of Fenclofenac on lymphocyte replication in vitro. They found that Fenclofenac suppressed replicative growth of lymphocytes, suggesting potential applications in the treatment of chronic rheumatic diseases through immunosuppression (Spiers et al., 1988).
Inflammation and Pain Management
In terms of its application in managing inflammation and pain, particularly in rheumatoid arthritis, Fenclofenac has been compared with other anti-inflammatory drugs in various studies, showing its effectiveness in symptom relief and improving physical function (Lund et al., 1983).
Safety And Hazards
properties
IUPAC Name |
2-[2-(2,4-dichlorophenoxy)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-5-6-13(11(16)8-10)19-12-4-2-1-3-9(12)7-14(17)18/h1-6,8H,7H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKAXRLETRCXKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048830 | |
Record name | Fenclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenclofenac | |
CAS RN |
34645-84-6 | |
Record name | Fenclofenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34645-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenclofenac [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034645846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenclofenac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENCLOFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y01JW64D01 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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